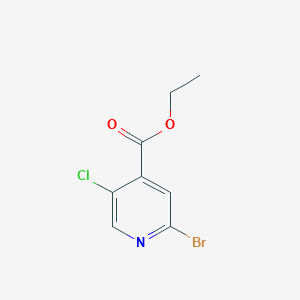

Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Vue d'ensemble

Description

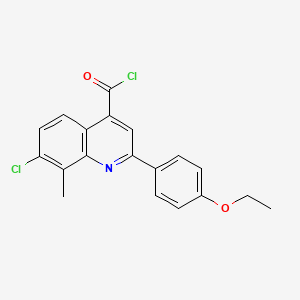

Ethyl 2-bromo-5-chloropyridine-4-carboxylate is a chemical compound with the CAS Number: 1214357-93-3 . It’s used in various chemical reactions and studies .

Chemical Reactions Analysis

Ethyl 2-bromo-5-chloropyridine-4-carboxylate is likely to be involved in various chemical reactions, given its bromo and chloro functional groups. These groups are often involved in substitution reactions .Physical And Chemical Properties Analysis

Ethyl 2-bromo-5-chloropyridine-4-carboxylate is a liquid . Other physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.Applications De Recherche Scientifique

Role in Plant Biology and Ethylene Production

Ethylene, a simple molecule with profound effects on plants, is central to various aspects of plant biology, including biosynthesis, signaling, and physiology. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), plays a critical role, influencing plant growth and stress susceptibility through metabolic pathways involving bacteria and intricate transport mechanisms. ACC's role extends beyond being a mere precursor; it independently functions as a signal, indicating a broader biological significance (Van de Poel & Van Der Straeten, 2014).

Impact on Food and Beverage Safety

Ethyl carbamate (EC), a compound found in fermented foods and beverages, raises health concerns due to its genotoxic and carcinogenic nature. Present in varying concentrations in different food items, it’s a subject of extensive study to understand its formation mechanisms and effects. Strategies to minimize EC levels in food are being developed, highlighting the importance of understanding chemical compounds like Ethyl 2-bromo-5-chloropyridine-4-carboxylate in food safety (Weber & Sharypov, 2009).

Developments in Electrochemical Technology

Advancements in electrochemical technology with haloaluminate room-temperature ionic liquids (RTILs) have been significant. These liquids, including variants like AlCl3–1-ethyl-3-methylimidazolium chloride, are pivotal in the fields of electroplating and energy storage. Research in this area, building on foundational work from the 1970s to the 1990s, has opened new possibilities in handling these RTILs more effectively (Tsuda, Stafford, & Hussey, 2017).

Advancements in Synthetic Chemistry

The synthesis of complex molecules for various applications, including medicinal and pharmaceutical industries, has been a focus of research. The development of substituted pyrano[2,3-d]pyrimidine scaffolds, particularly challenging due to their structural complexity, has seen significant advancements through the use of diverse catalysts. This area of research is essential for the development of lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Environmental Impact and Toxicology

The study of the toxicological effects of compounds is crucial for understanding their impact on human health and the environment. Ethyl tertiary-butyl ether (ETBE), for instance, is used to improve gasoline but has potential health risks. Understanding the toxicological profile of such compounds helps in assessing exposure risks and implementing safety guidelines (Mcgregor, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 2-bromo-5-chloropyridine-4-carboxylate is a complex organic compound. Similar compounds are often used in the synthesis of various organic compounds, suggesting that it may interact with a wide range of molecular targets.

Mode of Action

The exact mode of action of Ethyl 2-bromo-5-chloropyridine-4-carboxylate is not well-documented. It’s likely that the compound interacts with its targets through the formation of covalent bonds, given its bromo and chloro substituents. These groups are often involved in electrophilic aromatic substitution reactions, which could lead to changes in the target molecules .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of indole derivatives , which are prevalent in many natural products and drugs and play a significant role in cell biology .

Pharmacokinetics

The compound’s molecular weight (26451 g/mol ) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.

Result of Action

Given its potential use in the synthesis of biologically active compounds , it may have a variety of effects depending on the specific context and targets.

Propriétés

IUPAC Name |

ethyl 2-bromo-5-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERNEAZUHJOWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-5-chloropyridine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)